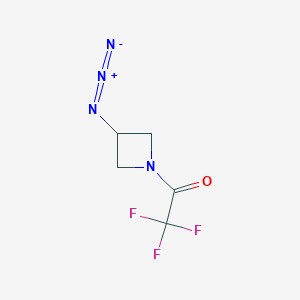
1-(3-Azidoazetidin-1-yl)-2,2,2-trifluoroethan-1-one
説明
Azetidinones are four-membered cyclic amides, also known as beta-lactams. They are part of many biologically active compounds and pharmaceuticals . The azido group (-N3) and the trifluoroethanone could suggest that this compound might be used in various chemical reactions as an intermediate.
Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques would likely be useful in analyzing “1-(3-Azidoazetidin-1-yl)-2,2,2-trifluoroethan-1-one”.科学的研究の応用
Triazole Derivatives in Drug Discovery
Triazole rings are a critical component in the development of new drugs due to their diverse biological activities. Various studies have highlighted the role of triazole derivatives as antifungal, antibacterial, anti-inflammatory, and anticancer agents. The synthesis of triazoles often involves click chemistry, notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is renowned for its efficiency and versatility in creating diverse molecules with significant pharmacological profiles (de Souza et al., 2019). This method's eco-friendly nature highlights the ongoing efforts to develop sustainable chemical processes.
Antimicrobial and Antifungal Applications
Triazole-containing compounds have shown potent activity against various microbial and fungal pathogens. Research on triazole and triazole-containing hybrids emphasizes their effectiveness against resistant strains of bacteria, such as Staphylococcus aureus, and fungi, showcasing their potential in addressing antibiotic resistance (Li & Zhang, 2021). The structural adaptability of triazoles allows for the creation of molecules with targeted antimicrobial properties, which could be relevant to the applications of 1-(3-Azidoazetidin-1-yl)-2,2,2-trifluoroethan-1-one in designing new antimicrobial agents.
Material Science and Corrosion Inhibition
In material science, triazole derivatives have been utilized as corrosion inhibitors for various metals, demonstrating the chemical versatility and applicability of triazoles beyond pharmaceuticals. These compounds protect metal surfaces from corrosion in aggressive environments, highlighting the potential industrial applications of triazole-based molecules in enhancing the durability and lifespan of metal-based structures (Hrimla et al., 2021).
作用機序
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound influence its bioavailability. These properties are crucial for understanding how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability
生化学分析
Biochemical Properties
1-(3-Azidoazetidin-1-yl)-2,2,2-trifluoroethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the formation of covalent bonds, leading to enzyme inhibition or activation, depending on the specific enzyme and context .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. This binding interaction can result in significant changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effectiveness. In vitro studies have shown that it remains stable under specific conditions but can degrade when exposed to light or extreme pH levels . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have therapeutic effects, such as reducing inflammation or modulating immune responses . At high doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by ABC transporters, which are known for their role in drug resistance . Once inside the cell, it may localize to specific organelles, influencing its accumulation and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize to the mitochondria, where it can affect mitochondrial function and energy production . Targeting signals and post-translational modifications may direct it to specific compartments, enhancing its efficacy in those regions .
特性
IUPAC Name |
1-(3-azidoazetidin-1-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N4O/c6-5(7,8)4(13)12-1-3(2-12)10-11-9/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBNRYQWLOXGSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C(F)(F)F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


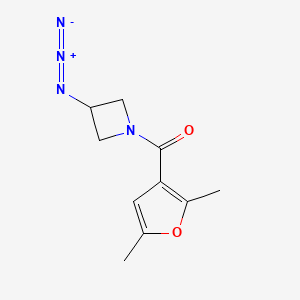

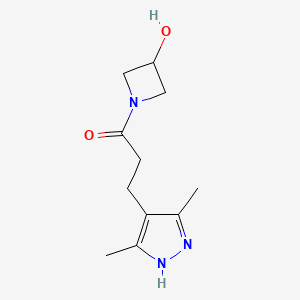
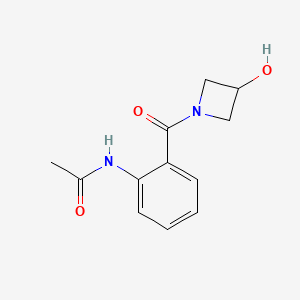
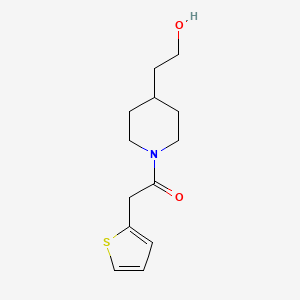
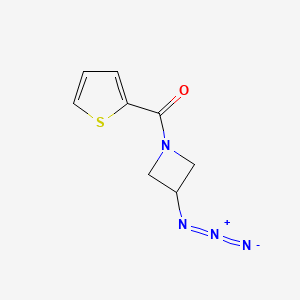
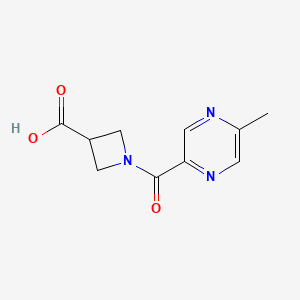
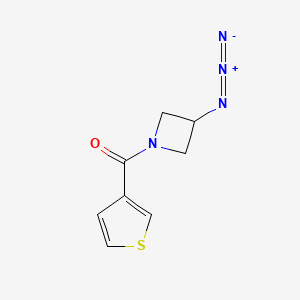
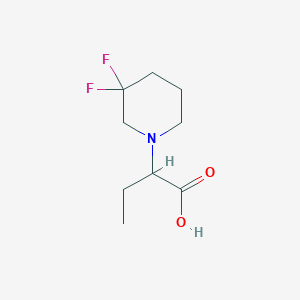

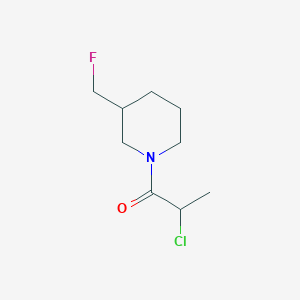
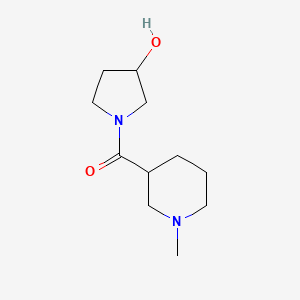

![1-(3-aminoazetidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one](/img/structure/B1476348.png)
